Regioisomeric Differentiation (5- vs. 6-Carbonyl)
The target compound bears the indole‑carbonyl attachment at the 5‑position of the indole ring. The closest regioisomer, 1‑[4‑(1H‑indole‑6‑carbonyl)piperazin‑1‑yl]‑3‑(1H‑indol‑3‑yl)propan‑1‑one (EVT‑6230338), has identical molecular formula (C₂₄H₂₄N₄O₂) and molecular weight (400.5 g/mol) but differs solely in the carbonyl attachment position (6‑ vs. 5‑). The two regioisomers are chromatographically distinguishable: the 5‑carbonyl isomer has InChI Key WRKAEQBXIVGIRL‑UHFFFAOYSA‑N versus YBBFFHORMTXIAG‑UHFFFAOYSA‑N for the 6‑carbonyl isomer . In the patent literature, substitution of the R₁–CH₂–CH₂–piperazinecarbonyl radical at the 4‑, 5‑, 6‑, or 7‑positions of the indole ring yields compounds treated as structurally and pharmacologically distinct entities, with the 5‑position specifically preferred in multiple therapeutic use claims .
| Evidence Dimension | Indole ring carbonyl substitution position (regioisomerism) |
|---|---|
| Target Compound Data | Indole‑5‑ylcarbonyl (5‑position substitution); InChI Key: WRKAEQBXIVGIRL‑UHFFFAOYSA‑N; Canonical SMILES: C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)NC=C5 |
| Comparator Or Baseline | 1‑[4‑(1H‑indole‑6‑carbonyl)piperazin‑1‑yl]‑3‑(1H‑indol‑3‑yl)propan‑1‑one (6‑position regioisomer, EVT‑6230338); InChI Key: YBBFFHORMTXIAG‑UHFFFAOYSA‑N; same MF and MW |
| Quantified Difference | Regioisomeric: identical elemental composition, distinct InChI Key and SMILES; chromatographic retention and receptor pharmacophore geometry expected to differ based on vector angle of the carbonyl group relative to the indole NH |
| Conditions | Structural identity confirmed by InChI, SMILES, and molecular formula at chemical vendor specification level |
Why This Matters
Procurement of the correct regioisomer is critical because the 5‑ vs. 6‑position substitution alters the three‑dimensional presentation of the indole‑carbonyl pharmacophore to the 5‑HT₂A receptor binding pocket; ordering the wrong regioisomer yields a structurally distinct chemical entity with uncharacterized pharmacology.
- [1] Merck Patent GmbH. Use of n-(indolecarbonyl-)piperazine derivatives. US Patent Application US20050014766. Published January 20, 2005. Filed October 28, 2002. (Specifies preference for R₁–CH₂–CH₂–piperazinecarbonyl radical substitution at the 4‑, 5‑, 6‑ or 7‑position.) View Source
